molecular formula C22H22O10 B3034816 4'-O-Methylvitexin CAS No. 2326-34-3

4'-O-Methylvitexin

Cat. No. B3034816
CAS RN: 2326-34-3
M. Wt: 446.4 g/mol
InChI Key: ADCCDGCXRFALSQ-PGPONNFDSA-N
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Description

4’-O-Methylvitexin is a compound that can be found in various plants . It has a molecular weight of 446.12 and a formula of C22H22O10 .


Synthesis Analysis

The synthesis of vitexin glycosides, which include 4’-O-Methylvitexin, has been studied using enzymatic methods . A solvent-stable β-fructosidase was used to glycosylate vitexin in organic solvents, resulting in high yields of vitexin glycosides . The glycosyltransferase BtGT_16345 from Bacillus thuringiensis showed glycosylation activity, catalyzing the conversion of vitexin into vitexin-4’-O-β-glucoside .

Scientific Research Applications

Encapsulation in Nanoparticles

4’-O-Methylvitexin has been encapsulated in chitosan nanoparticles to improve its dispersion stability in water . This encapsulation overcomes the limitations of poor water solubility, dispersion stability, and short half-life, enhancing its practical applications .

Antioxidant Activity

4’-O-Methylvitexin exhibits potent antioxidant activity. It can scavenge free radicals, harmful molecules that contribute to cellular damage and various diseases.

Anti-Inflammatory Properties

4’-O-Methylvitexin has been found to have anti-inflammatory properties. This makes it a potential therapeutic agent for diseases where inflammation plays a key role.

Anti-Tumor Activities

Research has shown that 4’-O-Methylvitexin has anti-tumor activities. This suggests its potential use in cancer therapy.

Neuroprotective Effects

4’-O-Methylvitexin has been found to have neuroprotective effects . It can potentially be used in the treatment of neurodegenerative diseases .

Cardiovascular Protection

4’-O-Methylvitexin has shown potential in protecting against myocardial and respiratory injury . This suggests its potential use in the treatment of cardiovascular diseases .

Metabolic Regulation

4’-O-Methylvitexin has been found to have effects on metabolic regulation . It could potentially be used in the treatment of metabolic disorders .

Antidepressant Activity

4’-O-Methylvitexin has been found to have antidepressant activity. This suggests its potential use in the treatment of depression.

properties

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-30-10-4-2-9(3-5-10)14-7-13(26)16-11(24)6-12(25)17(21(16)31-14)22-20(29)19(28)18(27)15(8-23)32-22/h2-7,15,18-20,22-25,27-29H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCCDGCXRFALSQ-PGPONNFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318466
Record name Cytisoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-O-Methylvitexin

CAS RN

2326-34-3
Record name Cytisoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2326-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytisoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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